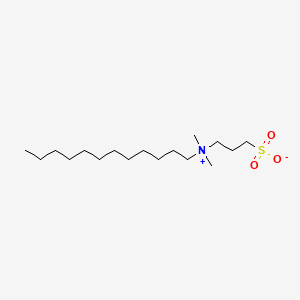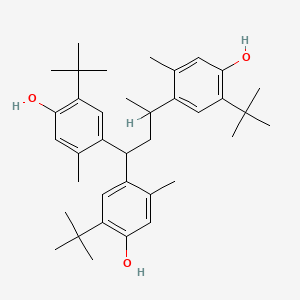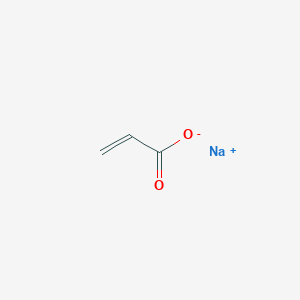
Calcium sulfide (CaS)
描述
Calcium sulfide is an inorganic compound with the chemical formula CaS. It is a white crystalline solid that crystallizes in a cubic structure similar to rock salt. Calcium sulfide is known for its characteristic odor of hydrogen sulfide, which is released upon hydrolysis. This compound is found naturally as the mineral oldhamite and has various industrial and scientific applications .
作用机制
Target of Action
Calcium sulfide primarily targets calcium and sulfur metabolic pathways . It interacts with these pathways to produce various effects, depending on the specific conditions and environment .
Mode of Action
Calcium sulfide interacts with its targets through a series of chemical reactions. When exposed to air, it undergoes a chemical reaction with oxygen to form calcium sulfate . This reaction occurs naturally and is responsible for the formation of gypsum in certain geological formations . When CaS comes into contact with acids, it can produce hydrogen sulfide gas .
Biochemical Pathways
Calcium sulfide affects the calcium and sulfur metabolic pathways. It is involved in the conversion of carbon, usually as charcoal, to carbon dioxide . It can also react further with calcium sulfate to form calcium oxide and sulfur dioxide .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of calcium sulfide are influenced by its physical and chemical properties. It is a white material that crystallizes in cubes like rock salt . It has a high melting point and decomposes upon contact with water . These properties can affect its bioavailability and its impact on biological systems.
Result of Action
The molecular and cellular effects of calcium sulfide’s action depend on the specific conditions and environment. For example, in the presence of traces of heavy metals, CaS becomes phosphorescent . Additionally, when it comes into contact with water, it decomposes to form other compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of calcium sulfide. For instance, its reactivity with oxygen and acids can be influenced by the presence of these substances in the environment . Moreover, its phosphorescence in the presence of heavy metals suggests that its properties can be affected by the presence of these metals in the environment .
生化分析
Cellular Effects
The viability of human skin melanoma cells decreases with Calcium sulfide dispersion concentration .
Molecular Mechanism
The molecular mechanism of Calcium sulfide involves its reaction with water to release H2S . This reaction could potentially influence various biochemical processes within the cell. Detailed studies on the molecular mechanisms of Calcium sulfide are lacking.
Metabolic Pathways
Calcium sulfide is involved in the carbothermic reduction of calcium sulfate, which entails the conversion of carbon, usually as charcoal, to carbon dioxide . Detailed studies on the metabolic pathways involving Calcium sulfide are lacking.
准备方法
Calcium sulfide can be synthesized through several methods:
-
Carbothermic Reduction: : This method involves the reduction of calcium sulfate with carbon (usually in the form of charcoal) at high temperatures. The reaction is as follows: [ \text{CaSO}_4 + 2\text{C} \rightarrow \text{CaS} + 2\text{CO}_2 ] This method is commonly used in industrial settings .
-
Leblanc Process: : In this historical industrial process for producing sodium carbonate, calcium sulfide is formed as a byproduct. The reaction involves sodium sulfide reacting with calcium carbonate: [ \text{Na}_2\text{S} + \text{CaCO}_3 \rightarrow \text{CaS} + \text{Na}_2\text{CO}_3 ] Although the Leblanc process is largely obsolete, it played a significant role in the early production of calcium sulfide .
-
Reduction of Phosphogypsum: : Recent studies have explored the reduction of phosphogypsum (a byproduct of the phosphate industry) with citric acid to produce calcium sulfide. This method is environmentally friendly and helps recycle industrial waste .
化学反应分析
Calcium sulfide undergoes various chemical reactions, including:
-
Hydrolysis: : Calcium sulfide reacts with water to form calcium hydroxide and hydrogen sulfide gas: [ \text{CaS} + 2\text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 + \text{H}_2\text{S} ] This reaction is responsible for the characteristic odor of hydrogen sulfide .
-
Reaction with Acids: : Calcium sulfide reacts with acids such as hydrochloric acid to release hydrogen sulfide gas: [ \text{CaS} + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{H}_2\text{S} ] This reaction is commonly used in laboratories to produce hydrogen sulfide .
-
Oxidation: : Calcium sulfide can be oxidized by calcium sulfate to form calcium oxide and sulfur dioxide: [ 3\text{CaSO}_4 + \text{CaS} \rightarrow 4\text{CaO} + 4\text{SO}_2 ] This reaction is significant in industrial processes .
科学研究应用
Calcium sulfide has several scientific research applications:
-
Luminescent Materials: : Calcium sulfide is used in the production of luminescent materials. When doped with certain elements, it exhibits phosphorescence and can be used in various lighting and display technologies .
-
Environmental Remediation: : Calcium sulfide is employed in the removal of heavy metals from contaminated water. It acts as a reducing agent, converting toxic metal ions into less harmful forms .
-
Agriculture: : Calcium sulfide is used in agriculture to neutralize acidic soils and as a fungicide. It helps improve soil quality and crop yield .
-
Chemical Industry: : Calcium sulfide is used as a precursor in the synthesis of other chemicals, including calcium polysulfide, which has applications in various industrial processes .
相似化合物的比较
Calcium sulfide can be compared with other similar compounds, such as:
-
Magnesium sulfide (MgS): : Like calcium sulfide, magnesium sulfide is an ionic compound with similar properties. magnesium sulfide is less commonly used in industrial applications .
-
Strontium sulfide (SrS): : Strontium sulfide shares similar luminescent properties with calcium sulfide and is used in similar applications. strontium sulfide is more expensive and less readily available .
-
Barium sulfide (BaS): : Barium sulfide is another similar compound with applications in luminescent materials and environmental remediation. It has a higher density and different solubility properties compared to calcium sulfide .
Calcium sulfide stands out due to its relatively low cost, availability, and versatility in various applications.
属性
IUPAC Name |
sulfanylidenecalcium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.S | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIATAMCQXIDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Ca] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
72.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20548-54-3, 12015-71-3 | |
| Record name | Calcium sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20548-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oldhamite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012015713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020548543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium sulfide (CaS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1R,2S,4R,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B7801441.png)



![1-butyl-2-((E)-2-((E)-3-((Z)-2-(1-butyl-6-chlorobenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-6-chlorobenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B7801474.png)

![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B7801487.png)

![(E)-[(3E)-3-(anilinomethylidene)-2-chlorocyclohexen-1-yl]methylidene-phenylazanium;chloride](/img/structure/B7801497.png)



